Cas no 133713-10-7 (methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate)

Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate is a versatile heterocyclic compound featuring a thiazolidinone core with cyano and ester functional groups. Its unique structure makes it valuable in organic synthesis, particularly as a building block for pharmacologically active molecules or as an intermediate in the development of heterocyclic derivatives. The presence of both electron-withdrawing (cyano, ester) and electron-donating (phenyl) groups enhances its reactivity, enabling diverse transformations such as cycloadditions or nucleophilic substitutions. The compound's stability under standard conditions and well-defined crystalline properties facilitate handling and purification. Its applications extend to medicinal chemistry, where it may serve as a precursor for bioactive agents targeting inflammation or microbial activity.
methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate structure
133713-10-7 structure
Product name:methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate
CAS No:133713-10-7
MF:C13H10N2O3S
MW:274.295101642609
MDL:MFCD00170823
CID:4589182

methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate Chemical and Physical Properties

Names and Identifiers

    • METHYL 2-NITRILO-2-(4-OXO-5-PHENYL(2,5-THIAZOLIDINYLIDENE))ACETATE
    • methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate
    • Acetic acid, 2-cyano-2-(4-oxo-3-phenyl-2-thiazolidinylidene)-, methyl ester
    • MDL: MFCD00170823
    • Inchi: 1S/C13H10N2O3S/c1-18-13(17)10(7-14)12-15(11(16)8-19-12)9-5-3-2-4-6-9/h2-6H,8H2,1H3
    • InChI Key: NWPLLNKXPCKKJO-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C(C#N)=C1N(C2=CC=CC=C2)C(=O)CS1

methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB160873-1 g
Methyl 2-nitrilo-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))acetate
133713-10-7
1g
€211.30 2023-05-08
abcr
AB160873-1g
Methyl 2-nitrilo-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))acetate; .
133713-10-7
1g
€211.20 2025-02-19
A2B Chem LLC
AI80026-10mg
methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate
133713-10-7 >90%
10mg
$240.00 2024-04-20
abcr
AB160873-2 g
Methyl 2-nitrilo-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))acetate
133713-10-7
2g
€272.50 2023-05-08
abcr
AB160873-10 g
Methyl 2-nitrilo-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))acetate
133713-10-7
10g
€482.50 2023-05-08
A2B Chem LLC
AI80026-1mg
methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate
133713-10-7 >90%
1mg
$201.00 2024-04-20
abcr
AB160873-5 g
Methyl 2-nitrilo-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))acetate
133713-10-7
5g
€377.50 2023-05-08
abcr
AB160873-2g
Methyl 2-nitrilo-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))acetate; .
133713-10-7
2g
€272.50 2025-02-19
abcr
AB160873-5g
Methyl 2-nitrilo-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))acetate; .
133713-10-7
5g
€377.50 2025-02-19
abcr
AB160873-10g
Methyl 2-nitrilo-2-(4-oxo-5-phenyl(2,5-thiazolidinylidene))acetate; .
133713-10-7
10g
€482.50 2025-02-19

Additional information on methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate

Recent Advances in the Study of Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate (CAS: 133713-10-7): A Comprehensive Research Brief

In recent years, the compound methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate (CAS: 133713-10-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique thiazolidinone scaffold, has demonstrated promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The growing body of research on this molecule underscores its potential as a versatile pharmacophore for drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate derivatives. The researchers employed a multi-step synthetic route to generate a library of analogs, which were subsequently screened for their inhibitory effects on key enzymes involved in cancer progression. Notably, several derivatives exhibited potent inhibitory activity against histone deacetylases (HDACs), with IC50 values in the nanomolar range. These findings suggest that structural modifications of the parent compound could yield novel HDAC inhibitors with therapeutic potential.

Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, which investigated the antimicrobial properties of methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate. The study revealed that the compound exhibited broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies indicated that the compound disrupts bacterial cell membrane integrity, leading to cell lysis. This mode of action differs from conventional antibiotics, highlighting its potential as a lead compound for combating antibiotic-resistant pathogens.

In addition to its biological activities, recent research has also focused on the structural optimization and pharmacokinetic properties of methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate. A 2023 study in European Journal of Pharmaceutical Sciences utilized computational modeling and in vitro assays to assess the compound's metabolic stability and drug-likeness. The results indicated that while the compound exhibits favorable binding affinity to target proteins, further modifications may be necessary to improve its oral bioavailability and reduce potential off-target effects.

Looking ahead, the continued exploration of methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate and its derivatives holds great promise for the development of new therapeutic agents. Future research directions may include the design of targeted delivery systems, such as nanoparticle formulations, to enhance the compound's efficacy and reduce systemic toxicity. Additionally, collaborative efforts between chemists, biologists, and clinicians will be essential to translate these findings into clinical applications.

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Amadis Chemical Company Limited
(CAS:133713-10-7)methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate
A1122223
Purity:99%/99%/99%
Quantity:2g/5g/10g
Price ($):161.0/224.0/286.0